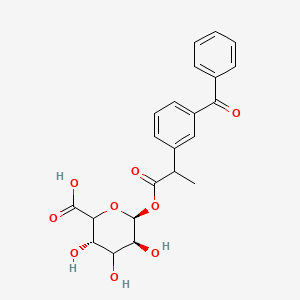
rac Ketoprofen Acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Ketoprofen Acyl-beta-D-glucuronide: is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is formed during the glucuronidation process, which involves the conjugation of ketoprofen with glucuronic acid. The glucuronidation process is facilitated by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A9, UGT1A10, and UGT2B7 . This metabolite is significant in pharmacokinetics and drug metabolism studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of rac Ketoprofen Acyl-beta-D-glucuronide involves the conjugation of ketoprofen with glucuronic acid. This reaction is typically catalyzed by UGT enzymes in the liver. The synthetic route can be summarized as follows:
Activation of Ketoprofen: Ketoprofen is first activated by converting it into its acyl chloride derivative.
Conjugation with Glucuronic Acid: The activated ketoprofen is then reacted with glucuronic acid in the presence of UGT enzymes to form this compound.
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Activation: Ketoprofen is activated using acyl chloride in industrial reactors.
Enzymatic Conjugation: The activated ketoprofen is then conjugated with glucuronic acid using immobilized UGT enzymes in bioreactors.
Análisis De Reacciones Químicas
Types of Reactions: : rac Ketoprofen Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to ketoprofen and glucuronic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form reduced metabolites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Ketoprofen and glucuronic acid.
Oxidation: Various oxidized metabolites of ketoprofen.
Reduction: Reduced metabolites of ketoprofen.
Aplicaciones Científicas De Investigación
rac Ketoprofen Acyl-beta-D-glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the metabolism and excretion of ketoprofen in the body.
Drug Metabolism: The compound is used to investigate the role of UGT enzymes in drug metabolism.
Toxicology: It helps in understanding the toxicological profile of ketoprofen and its metabolites.
Biomarker Studies: The compound is used as a biomarker to monitor the glucuronidation process in clinical studies.
Mecanismo De Acción
The mechanism of action of rac Ketoprofen Acyl-beta-D-glucuronide involves its role as a metabolite of ketoprofen. Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ketoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparación Con Compuestos Similares
rac Ketoprofen Acyl-beta-D-glucuronide can be compared with other similar compounds, such as:
rac Ketoprofen-13C,d3 Acyl-beta-D-glucuronide: A labeled metabolite used in proteomics research.
®-Ketoprofen Acyl-beta-D-glucuronide: The R-enantiomer of ketoprofen glucuronide.
(S)-Ketoprofen Acyl-beta-D-glucuronide: The S-enantiomer of ketoprofen glucuronide.
Uniqueness: : this compound is unique due to its formation through the glucuronidation process, which is a major pathway for drug metabolism and detoxification in the body. Its study provides insights into the pharmacokinetics and metabolism of ketoprofen, making it valuable in drug development and clinical research.
Propiedades
IUPAC Name |
(3S,5S,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16?,17-,18-,19?,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-VXCWJURKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7826258.png)
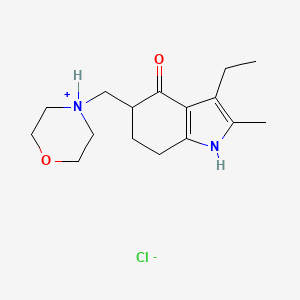


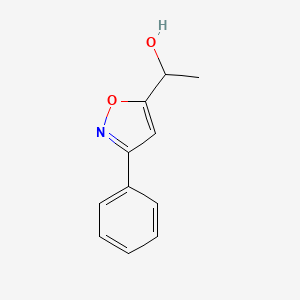
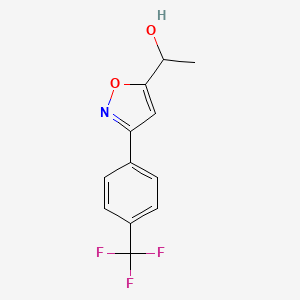
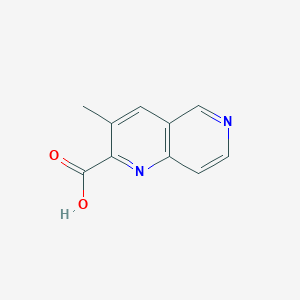
![2-amino-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7826302.png)
![(1S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B7826312.png)

![O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B7826326.png)
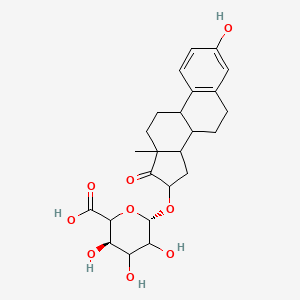
![(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B7826336.png)
